molecular formula C11H12O2 B2519516 2-Cyclopropyl-5-methoxybenzaldehyde CAS No. 1690619-66-9

2-Cyclopropyl-5-methoxybenzaldehyde

Cat. No.: B2519516
CAS No.: 1690619-66-9
M. Wt: 176.215
InChI Key: JEWPEBLRSOUWJZ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H12O2. It is characterized by a cyclopropyl group attached to the benzene ring at the second position and a methoxy group at the fifth position, with an aldehyde functional group at the first position. This compound is used in various chemical syntheses and research applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-5-methoxybenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where benzaldehyde derivatives react with cyclopropyl ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like acetone, with the reaction temperature maintained around 40°C for optimal conversion .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-5-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

Scientific Research Applications

2-Cyclopropyl-5-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-5-methoxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antimicrobial properties by disrupting cellular antioxidation systems in microorganisms. This disruption can lead to oxidative stress and cell death in the targeted organisms .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-5-methoxybenzaldehyde
  • 2,5-Dihydroxybenzaldehyde
  • Cinnamaldehyde

Uniqueness

2-Cyclopropyl-5-methoxybenzaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other benzaldehyde derivatives. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

2-cyclopropyl-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-10-4-5-11(8-2-3-8)9(6-10)7-12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWPEBLRSOUWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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